molecular formula C14H14FNO2 B5108386 2-cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione CAS No. 2317-80-8

2-cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5108386
CAS RN: 2317-80-8
M. Wt: 247.26 g/mol
InChI Key: XPTYJUNRMGFSGC-UHFFFAOYSA-N
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Description

2-cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione, commonly known as CFID, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of CFID is not fully understood. However, it has been suggested that CFID inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. CFID may also affect the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CFID has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts and does not induce significant changes in liver and kidney function in animal models. CFID has also been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CFID has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has shown promising anticancer activity in vitro. However, there are also some limitations to its use in lab experiments. CFID has low solubility in water, which can make it difficult to administer in vivo. It also has moderate stability, which can limit its shelf-life and require special storage conditions.

Future Directions

There are several future directions for research on CFID. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another direction is the investigation of the molecular targets of CFID and its mechanism of action. Further studies are also needed to evaluate the in vivo efficacy and safety of CFID. Finally, the potential use of CFID in combination with other anticancer agents should be explored.
Conclusion
In conclusion, CFID is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has shown anticancer activity in vitro. CFID exerts its anticancer activity by inducing cell cycle arrest and apoptosis, possibly through inhibition of topoisomerase II. CFID has low toxicity in normal cells and tissues and has anti-inflammatory and antioxidant properties. However, further studies are needed to evaluate its in vivo efficacy and safety, and to explore its potential use in combination with other anticancer agents.

Synthesis Methods

The synthesis of CFID involves the reaction of cyclohexylamine, malonic acid, and 4-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to give the final product. The yield of CFID is moderate, and the purity can be improved by recrystallization.

Scientific Research Applications

CFID has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CFID exerts its anticancer activity by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

2-cyclohexyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYJUNRMGFSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235649
Record name 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione

CAS RN

2317-80-8
Record name 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2317-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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